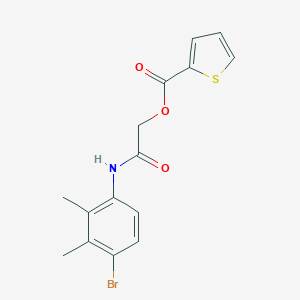
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate, also known as BRDME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to have both biochemical and physiological effects. Biochemically, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can inhibit the activity of enzymes such as COX-2, which can lead to a decrease in inflammation and cancer cell proliferation. Physiologically, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to induce apoptosis in cancer cells, which can lead to tumor regression.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and materials science. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate. One direction is to further investigate its anticancer and anti-inflammatory properties and develop it into a potential therapeutic agent. Another direction is to explore its potential use as a fluorescent probe for detecting protein-protein interactions. Additionally, the use of 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate as a building block for synthesizing organic semiconductors could lead to the development of new materials for electronic devices.
Synthesis Methods
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate can be synthesized through a multi-step reaction process. The first step involves the reaction between 4-bromo-2,3-dimethylaniline and ethyl 2-bromoacetate in the presence of a base to form 2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl bromide. The bromide is then reacted with thiophene-2-carboxylic acid in the presence of a base to form 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate.
Scientific Research Applications
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. In biochemistry, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used as a fluorescent probe for detecting protein-protein interactions. In materials science, 2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate has been used as a building block for synthesizing organic semiconductors.
properties
Product Name |
2-(4-Bromo-2,3-dimethylanilino)-2-oxoethyl 2-thiophenecarboxylate |
|---|---|
Molecular Formula |
C15H14BrNO3S |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
[2-(4-bromo-2,3-dimethylanilino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H14BrNO3S/c1-9-10(2)12(6-5-11(9)16)17-14(18)8-20-15(19)13-4-3-7-21-13/h3-7H,8H2,1-2H3,(H,17,18) |
InChI Key |
ZPNDIBWCIPYNJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC(=O)C2=CC=CS2 |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)COC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-N-[4-(2-chlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270827.png)
![6-bromo-N-(4-bromo-3-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270828.png)
![6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
![6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
![6-bromo-N-(4-bromo-2-methylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270831.png)
![6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
![6-bromo-N-(2,5-dimethoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270835.png)
![6-bromo-2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270839.png)
![6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270841.png)
![6-bromo-N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270842.png)
![6-bromo-N-(2,4-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270843.png)
![6-bromo-N-(3-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270844.png)
![6-bromo-N-(2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270848.png)
![6-bromo-N-(2,4-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270850.png)